Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

Overview

Description

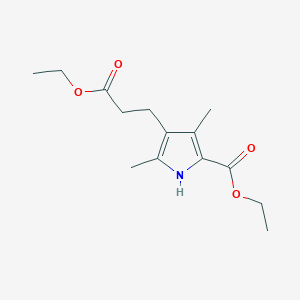

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate (CAS 54278-10-3) is a pyrrole-based organic compound with the molecular formula C₁₄H₂₁NO₄ and a molecular weight of 267.32 g/mol . Structurally, it features a pyrrole ring substituted with two methyl groups (at positions 2 and 4), an ethoxycarbonyl group at position 5, and an ethyl propionate side chain at position 3 (Figure 1).

Preparation Methods

Preparation Methods

Method 1: Partial Hydrolysis of 2,4-Dimethyl-3,5-Dicarbethoxypyrrole

One of the notable methods for synthesizing Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate involves the partial hydrolysis of 2,4-dimethyl-3,5-dicarbethoxypyrrole. The process is facilitated by sulfuric acid as a catalyst.

- Reagents: 2,4-Dimethyl-3,5-dicarbethoxypyrrole, sulfuric acid

- Conditions: The reaction is typically conducted under reflux conditions.

- Yield: The method allows for large-scale production due to its efficiency in hydrolyzing the dicarboxylic ester.

Table 1: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2,4-Dimethyl-3,5-dicarbethoxypyrrole + H₂SO₄ | Reflux | High |

This method is advantageous because it simplifies the synthesis while maintaining a high yield of the desired compound.

Method 2: Ethyl Chloroformate Reaction

Another approach involves using ethyl chloroformate in the presence of a base to synthesize this compound.

- Reagents: Ethyl chloroformate, sodium ethoxide

- Conditions: The reaction is conducted at room temperature followed by heating.

- Yield: This method typically yields moderate amounts of the product.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl chloroformate + NaOEt | Room temperature then heat | Moderate |

This method is noted for its versatility but may require careful control of reaction conditions to optimize yield.

Method 3: Direct Esterification

A direct esterification method can also be employed using ethyl propionate and a pyrrole derivative.

- Reagents: Ethyl propionate, pyrrole derivative (e.g., 2,4-dimethylpyrrole)

- Conditions: The reaction typically requires an acid catalyst and is performed under reflux.

- Yield: Yields can vary significantly based on the specific conditions used.

Table 3: Reaction Conditions and Yields

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Ethyl propionate + Pyrrole | Reflux with acid | Variable |

This method is straightforward but may lead to lower yields compared to more complex methods.

Comparative Analysis of Methods

The following table summarizes the key characteristics of each preparation method for this compound.

Table 4: Comparison of Preparation Methods

| Method | Main Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Partial Hydrolysis | 2,4-Dimethyl-3,5-dicarbethoxypyrrole + H₂SO₄ | Reflux | High |

| Ethyl Chloroformate Reaction | Ethyl chloroformate + NaOEt | Room temp then heat | Moderate |

| Direct Esterification | Ethyl propionate + Pyrrole | Reflux with acid | Variable |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions with biomolecules. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in pharmaceutical research .

Comparison with Similar Compounds

Key Physical Properties:

- Melting Point : 70–72°C (petroleum ether) or 75–77°C (discrepancy likely due to purification methods).

- Boiling Point : 165–170°C at 0.02 Torr or 389.8°C at 760 mmHg (the latter is under ambient pressure).

- Density : 1.1±0.1 g/cm³ or 1.111 g/cm³ .

- Vapor Pressure : 2.79×10⁻⁶ mmHg at 25°C .

To contextualize Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, we compare it with structurally or functionally related pyrrole and heterocyclic derivatives.

Structural Analogues

Nefiracetam (CAS 77191-36-7)

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.3 g/mol

- Structure : Pyrrolidine acetamide derivative with a 2,6-dimethylphenyl group.

- Applications: A nootropic drug enhancing cognitive function, contrasting with the target compound’s role as a synthetic intermediate .

- Key Difference : Nefiracetam’s amide group and aromatic substituents confer neurological activity, whereas the target’s ester groups prioritize synthetic versatility.

Diethyl 1,4-Dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate (CAS 632-93-9)

- Molecular Formula: C₁₅H₂₃NO₄

- Molecular Weight : 297.35 g/mol

- Structure : Pyridine ring with diethyl ester and methyl groups.

- Applications : Intermediate in Hantzsch dihydropyridine syntheses, analogous to the target’s utility in pyrrole chemistry .

- Key Difference : Pyridine vs. pyrrole ring electronics influence reactivity; pyridines often participate in redox-active systems, whereas pyrroles excel in electrophilic substitutions.

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Molecular Formula : C₂₂H₂₂O₅

- Molecular Weight : 366.39 g/mol

- Structure : Alkyne backbone with ethoxycarbonyloxy and diphenyl groups.

- Applications : Studied for crystallographic properties (triclinic crystal system, P1 space group) .

- Key Difference : The alkyne moiety enables cycloaddition reactions, unlike the target’s pyrrole-based reactivity.

Functional Analogues

Ethyl 3,5-Dimethyl-4-(3-ethoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

- CAS: 54278-10-3 (synonym of the target compound) .

- Identical Properties: Shares molecular formula, weight, and applications with the target, highlighting nomenclature variability in pyrrole derivatives.

Comparative Data Table

Research Findings and Trends

- Reactivity : The target compound’s ester groups enable facile nucleophilic acyl substitutions, distinguishing it from Nefiracetam’s amide-based stability .

- Thermal Stability : Higher boiling point under vacuum (165–170°C at 0.02 Torr) vs. ambient pressure (389.8°C) reflects volatility differences critical in industrial distillations .

- Pharmaceutical Relevance : While Nefiracetam is a direct drug candidate, the target compound’s value lies in constructing complex molecules, such as kinase inhibitors or antimicrobial agents .

Biological Activity

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, cellular effects, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. Its chemical formula is with a molecular weight of approximately 233.28 g/mol. The compound is characterized by the presence of a pyrrole ring, which is known for its role in various biological processes.

Target of Action

The compound is structurally related to sunitinib, a known inhibitor of multiple tyrosine kinases. This similarity suggests that this compound may also inhibit tyrosine kinase activity, thereby blocking signal transduction pathways essential for cell proliferation and survival.

Mode of Action

The inhibition of tyrosine kinases can lead to reduced cell proliferation and angiogenesis. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth and new blood vessel formation are critical for tumor progression.

Interaction with Enzymes

This compound has been shown to interact with topoisomerase enzymes, which play crucial roles in DNA replication and transcription. By binding to the active site of these enzymes, the compound inhibits their activity, leading to alterations in DNA synthesis and repair processes.

Cellular Effects

In vitro studies indicate that this compound can modulate gene expression related to cell cycle regulation. It has been observed to induce cell cycle arrest in certain cancer cell lines, highlighting its potential as an anticancer agent. Furthermore, it disrupts metabolic pathways within cells, affecting energy production and utilization.

Temporal Effects

Laboratory experiments demonstrate that the effects of this compound can change over time. The compound exhibits stability under specific conditions but may degrade over prolonged exposure, resulting in decreased efficacy. Long-term exposure has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro.

Dosage Effects

Animal model studies reveal that the biological effects vary significantly with dosage. Low doses may yield therapeutic benefits with minimal toxicity, while higher doses can lead to adverse effects such as liver and kidney damage. Threshold effects have been identified where specific dosages are necessary to achieve desired therapeutic outcomes.

Applications in Scientific Research

This compound serves various roles in scientific research:

- Medicinal Chemistry : It is explored as a potential lead compound for developing new pharmaceuticals targeting cancer and other diseases.

- Biochemical Research : The compound's ability to inhibit topoisomerases makes it valuable for studying DNA dynamics and cellular responses to DNA damage.

- Agrochemical Development : Its derivatives may exhibit biological activity useful in developing agrochemicals .

Case Studies

- Inhibition of Cancer Cell Growth : A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines in vitro by inducing apoptosis through the modulation of apoptotic pathways.

- Metabolic Pathway Disruption : Research indicated that this compound alters metabolic fluxes within cells by inhibiting key enzymes involved in energy metabolism, thus providing insights into its potential use as a metabolic modulator.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate?

To confirm the molecular structure, a combination of spectroscopic and crystallographic methods is recommended:

- Nuclear Magnetic Resonance (NMR) : Analyze H and C NMR spectra to identify proton environments and carbon frameworks. For example, characteristic peaks for ethoxy groups (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and pyrrole protons (δ ~6.0–7.0 ppm) should align with literature data .

- Infrared Spectroscopy (IR) : Key functional group markers include ester C=O stretches (~1730–1750 cm) and pyrrole ring vibrations (~1450–1600 cm) .

- X-ray Crystallography : Single-crystal diffraction provides definitive bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) can resolve structural ambiguities .

Q. What are the common synthetic routes for this compound?

The compound is typically synthesized via Knorr pyrrole synthesis or condensation reactions :

- Knorr Method : Condensation of β-ketoesters with amines or ammonia derivatives under acidic conditions. For example, reacting ethyl acetoacetate derivatives with hydroxylamine to form the pyrrole core .

- Multi-step Functionalization : Introducing ethoxycarbonyl and propionate groups via esterification or alkylation. Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., -TSA) are critical for yield .

Q. What are the key spectroscopic markers in IR and NMR for this compound?

- IR :

- NMR :

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in characterizing derivatives of this compound?

Contradictions (e.g., unexpected H NMR splitting or IR shifts) require:

- Cross-validation : Combine H-C HSQC/HMBC NMR to assign ambiguous peaks.

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra. For example, DFT-calculated H chemical shifts can clarify proton assignments .

- Isomer Analysis : Use HPLC or GC-MS to detect regioisomers or by-products formed during synthesis .

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing ethoxycarbonyl groups lower LUMO energy, enhancing electrophilic substitution susceptibility .

- Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites on the pyrrole ring .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polarity effects on ester hydrolysis) .

Q. What experimental design considerations are critical for optimizing synthesis yield?

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., ZnCl, -TSA) to enhance condensation efficiency.

- Temperature Control : Maintain ~80–100°C for Knorr reactions to balance kinetics and side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate pure product .

- By-product Mitigation : Monitor reaction progress via TLC and quench intermediates (e.g., hydroxylamine derivatives) to prevent dimerization .

Q. How can crystallographic data resolve ambiguities in substituent orientation?

Single-crystal X-ray diffraction provides:

- Torsion Angles : Confirm spatial arrangement of ethoxycarbonyl and propionate groups.

- Packing Analysis : Identify intermolecular interactions (e.g., π-π stacking of pyrrole rings) influencing stability .

- Disorder Modeling : Refine occupancy factors for disordered ethyl groups using software like SHELXL .

Properties

IUPAC Name |

ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303190 | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-10-3 | |

| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54278-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.